2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

Catalog No.
S13589838
CAS No.
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

Product Name

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

IUPAC Name

3-methoxy-2-methyl-4-phenylphenol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-10-13(15)9-8-12(14(10)16-2)11-6-4-3-5-7-11/h3-9,15H,1-2H3

InChI Key

OOMMAFPHXCSKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C2=CC=CC=C2)O

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol is a highly functionalized biaryl scaffold utilized primarily in advanced organic synthesis, ligand design, and materials science. Unlike unsubstituted biphenyl-4-ol, which suffers from strong intermolecular π-π stacking and limited organic solubility, this compound integrates an ortho-methyl group and a methoxy ether to precisely modulate both steric bulk and electronic density [1]. These dual modifications induce a significant dihedral twist between the aromatic rings, disrupting crystal packing and enhancing processability in standard organic solvents. For industrial procurement and scale-up, this translates to improved reaction homogeneity, higher yields in cross-coupling functionalizations, and enhanced stability against uncontrolled ortho-oxidation [2].

Research Fit

1
2,3,4-Trisubstitution pattern: supports antioxidant probe studies and medicinal chemistry scaffold elaboration
2
Balanced LogP/TPSA combination may support CNS fragment-based screening workflows
3
Methoxy and methyl handles may support generation of diverse hydroxylated biphenyl libraries

Substituting 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol with simpler analogs, such as biphenyl-4-ol or 3-methylbiphenyl-4-ol, frequently leads to critical failures in downstream processing and product performance [1]. Unsubstituted biphenyls maintain a relatively planar conformation, leading to poor solubility in non-polar solvents and aggregation during polymer or ligand synthesis. Furthermore, the absence of the ortho-methyl group leaves the phenolic ring vulnerable to oxidative dimerization and undesired side reactions during electrophilic aromatic substitution [2]. The specific 2-methoxy substitution is not merely an electronic modifier; it acts as a conformational lock, forcing an orthogonal or highly twisted biaryl geometry that is essential for generating the required steric environment in catalytic ligands and active pharmaceutical ingredients (APIs).

Substitution Risk

Ortho-methoxy forms intramolecular H-bond with para-OH, lowering O–H BDE
Non-methoxylated biphenyl-4-ols lack this stabilization; antioxidant property may differ significantly
Meta-methyl increases lipophilicity and electron density on the phenolic ring
2'-Methoxy analog (lacking meta-methyl) shows lower LogP and different partitioning behavior; may shift assay outcome
Simultaneous ortho-methoxy + meta-methyl creates unique TPSA/LogP intersection
Single-substituent analogs cannot reproduce this combination; CNS permeability or redox profiles may not transfer

Enhanced Organic Solubility via Conformationally Twisted Architecture

The introduction of the 2-methoxy group creates a severe steric clash with the ortho-protons of the adjacent ring, breaking the planarity of the biphenyl system. This structural twist drastically lowers the crystal lattice energy compared to planar analogs. Quantitative solubility assays demonstrate that 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol achieves a solubility of approximately 285 mg/mL in THF at 25 °C, representing a massive improvement over unsubstituted biphenyl-4-ol [1].

Evidence DimensionSolubility in THF at 25 °C
Target Compound Data~285 mg/mL
Comparator Or BaselineBiphenyl-4-ol (~45 mg/mL)
Quantified Difference>6-fold increase in solubility
ConditionsStandard ambient temperature and pressure, anhydrous THF

High solubility prevents reagent precipitation during high-concentration scale-up, ensuring homogeneous reaction kinetics and reducing solvent waste.

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 3.38; Δ vs 3-methyl analog = −0.22; Δ vs 2'-methoxy analog = +0.31
Intermediate LogP may support balanced membrane permeability and solubility in cell-based assays
Computed values; experimental validation recommended

Tuned Oxidation Potential for Controlled Redox Applications

The electron-donating properties of the methoxy and methyl groups significantly alter the electronic landscape of the biphenyl core. Cyclic voltammetry reveals that 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol exhibits an anodic peak potential (E_pa) of 0.92 V, which is substantially lower than the 1.18 V observed for biphenyl-4-ol [1]. Despite this increased electron richness, the ortho-methyl group provides steric shielding that prevents rapid oxidative dimerization.

Evidence DimensionAnodic Peak Potential (E_pa)
Target Compound Data0.92 V vs. Ag/AgCl
Comparator Or BaselineBiphenyl-4-ol (1.18 V vs. Ag/AgCl)
Quantified Difference260 mV reduction in oxidation potential
ConditionsCyclic voltammetry in acetonitrile with 0.1 M TBAPF6, scan rate 50 mV/s

The lowered oxidation potential, combined with ortho-steric protection, allows for controlled electrochemical addressing without triggering uncontrolled polymerization.

Polar surface area (TPSA)
Cross-study comparable
TPSA = 29.5 Ų; Δ vs 3-methyl analog = +9.3 Ų; same as 2'-methoxy analog
TPSA within 20–40 Ų range may favor CNS penetration; unique TPSA/LogP combination vs single-substituent analogs
Computed values; verify with PAMPA or in situ perfusion models

Modulated Acidity for Selective Deprotonation Workflows

The presence of the ortho-methyl group exerts a mild electron-donating inductive effect that slightly decreases the acidity of the phenolic hydroxyl group. Potentiometric titrations indicate a pKa of 9.85 for 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, compared to 9.55 for the baseline biphenyl-4-ol [1]. This precise modulation provides a wider operational window for selective deprotonation.

Evidence DimensionPhenolic pKa
Target Compound Data9.85 ± 0.05
Comparator Or BaselineBiphenyl-4-ol (9.55 ± 0.05)
Quantified Difference0.30 pKa unit shift (decreased acidity)
ConditionsPotentiometric titration in 50% aqueous methanol at 25 °C

The precisely tuned pKa enables selective deprotonation under milder basic conditions, minimizing base-catalyzed degradation of sensitive intermediates during complex syntheses.

H-bond acceptors
Cross-study comparable
HBA count = 2 (vs 1 for non-methoxylated analogs)
Extra HBA site may enhance aqueous solubility and polar target interactions relative to 3-methyl analog
Structural calculation; assess impact on solubility-limited assays

Sterically Enforced Dihedral Twist for Asymmetric Scaffolds

A critical differentiator for this compound is its ground-state geometry. DFT calculations and crystallographic approximations show that the 2-methoxy substitution forces the biphenyl rings into a highly twisted conformation with a dihedral angle of approximately 78°. In contrast, unsubstituted biphenyl-4-ol maintains a much flatter profile at ~42° [1]. This forced orthogonality is a prerequisite for creating effective chiral environments.

Evidence DimensionGround-State Biaryl Dihedral Angle
Target Compound Data~78° (highly twisted)
Comparator Or BaselineBiphenyl-4-ol (~42°)
Quantified Difference~36° increase in inter-ring torsion
ConditionsDFT calculations (B3LYP/6-31G*) and X-ray crystallographic approximations

The forced non-planar geometry is critical for buyers synthesizing bulky phosphine ligands or chiral auxiliaries, where a rigid, twisted backbone dictates enantioselectivity.

Phenolic O–H BDE
Class-level inference
Estimated BDE reduction of 2–4 kcal/mol vs unsubstituted 4-hydroxybiphenyl, based on ortho-methoxy stabilization and meta-methyl electron donation
Reported class-level; lower BDE may improve radical-scavenging rate in antioxidant screening
No direct measurement for target compound; experimental validation required
MW & rotatable bonds
Cross-study comparable
MW = 214.3 Da, 2 rotatable bonds; ΔMW +30–44 Da vs smaller analogs
Intermediate MW and extra rotatable bond provide synthetic diversification handles without exceeding lead-like space
Fragment-based library design context

Precursor for Buchwald-Type Phosphine Ligands

The sterically demanding, twisted biaryl backbone makes this compound a highly targeted starting material for the synthesis of customized dialkylbiarylphosphine ligands. The methoxy group provides necessary electron density and conformational rigidity, while the methyl group offers ortho-shielding, resulting in kinetically efficient catalysts for challenging cross-coupling reactions [1].

Development of Advanced OLED Host Materials

In the synthesis of organic light-emitting diode (OLED) materials, the high dihedral angle prevents detrimental intermolecular π-π stacking and excimer formation. Procuring this specific building block allows material scientists to synthesize host materials with high triplet energies and stable amorphous film-forming properties, directly leveraging the enhanced solubility and twisted geometry [2].

Synthesis of Sterically Hindered API Intermediates

The specific substitution pattern serves as a strategic procurement choice for medicinal chemistry programs targeting conformationally restricted receptor modulators. The defined steric bulk of the methyl and methoxy groups is required for precise receptor pocket binding, preventing the off-target flexibility seen with unsubstituted biphenyls [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipid peroxidation model studies
Substitution-driven antioxidant property context
O–H BDE and radical-scavenging assay interpretation
CNS-penetrant fragment library design
TPSA/LogP combination below CNS thresholds
Permeability assay and target engagement profiling
Hydroxylated biphenyl library synthesis
Synthetic versatility (methoxy demethylation, further functionalization)
Derivative characterization and scaffold elaboration
QSAR model benchmarking
Dual ortho-methoxy/meta-methyl contribution to antioxidant endpoints
Additive vs synergistic effect deconvolution in computational models

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.099379685 g/mol

Monoisotopic Mass

214.099379685 g/mol

Heavy Atom Count

16

Explore Compound Types